molecular formula C9H21BO6 B079444 Tris(2-methoxyethyl)borate CAS No. 14983-42-7

Tris(2-methoxyethyl)borate

Cat. No.: B079444
CAS No.: 14983-42-7
M. Wt: 236.07 g/mol
InChI Key: IYGPXXORQKFXCZ-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, ether, and benzene . This compound is known for its applications in organic synthesis, particularly as a catalyst and an electrolyte additive.

Mechanism of Action

Target of Action

Tris(2-methoxyethyl)borate, also known as tris(2-methoxyethyl) orthoborate , is a chemical compound that has a variety of applications.

Mode of Action

It is known to be used as a catalyst in organic synthesis , suggesting it may interact with other compounds to accelerate chemical reactions.

Biochemical Pathways

As a catalyst, it likely participates in a variety of reactions, such as reduction, alkylation, and condensation reactions .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and efficacy could be affected by humidity. Additionally, it should be stored under an inert atmosphere , indicating that it may react with oxygen or other reactive gases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-methoxyethyl)borate is typically synthesized through the esterification reaction between boric acid (H3BO3) and 2-methoxyethanol (CH3OCH2CH2OH). The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion . The general reaction is as follows:

H3BO3+3CH3OCH2CH2OHB(OCH2CH2OCH3)3+3H2OH3BO3 + 3 CH3OCH2CH2OH \rightarrow B(OCH2CH2OCH3)3 + 3 H2O H3BO3+3CH3OCH2CH2OH→B(OCH2CH2OCH3)3+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The removal of water is achieved using azeotropic distillation or by employing a dehydrating agent .

Chemical Reactions Analysis

Types of Reactions: Tris(2-methoxyethyl)borate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes back to boric acid and 2-methoxyethanol.

    Transesterification: It can participate in transesterification reactions with other alcohols.

    Coordination Reactions: It can form coordination complexes with metal ions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Transesterification: Other alcohols in the presence of an acid or base catalyst.

    Coordination Reactions: Metal salts in organic solvents.

Major Products:

    Hydrolysis: Boric acid and 2-methoxyethanol.

    Transesterification: New borate esters and corresponding alcohols.

    Coordination Reactions: Metal-borate complexes.

Scientific Research Applications

Tris(2-methoxyethyl)borate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tris(2-methoxyethoxy)borane
  • Tris(2-ethoxyethyl)borate
  • Tris(2-methoxyethoxy)boron

Comparison: Tris(2-methoxyethyl)borate is unique due to its specific ester groups, which provide distinct solubility and reactivity profiles compared to other borate esters. For example, tris(2-methoxyethoxy)borane has longer ether chains, which can affect its solubility and coordination properties .

Properties

IUPAC Name

tris(2-methoxyethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXXORQKFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCOC)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75915-45-6
Record name Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75915-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2065834
Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
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Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-42-7, 98958-21-5
Record name Tris(2-methoxyethyl) borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14983-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014983427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyethyl) orthoborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Boron methoxyethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(2-methoxyethyl)borate facilitate the synthesis of 2′-O-(2-methoxyethyl)-pyrimidines?

A: this compound acts as a reagent in the ring-opening of O-2,2′-anhydro-5-methyluridine. The research paper describes an improved process where this compound reacts with commercially available O-2,2′-anhydro-5-methyluridine, leading to the formation of 2′-O-(2-methoxyethyl)-5-methyluridine []. This modified ring-opening reaction, along with a continuous extraction purification method, contributes to a more efficient synthesis process for 2′-O-(2-methoxyethyl)-pyrimidines.

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